Lipophilicity (LogP) Comparison: Trifluoromethyl vs. Methyl Substitution
The introduction of a trifluoromethyl group significantly enhances lipophilicity compared to a methyl group. This differential is critical for optimizing drug-like properties such as membrane permeability and metabolic stability. Calculated LogP values demonstrate a clear increase in lipophilicity for the target compound relative to its 4-methyl analog [1] .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.9977 |
| Comparator Or Baseline | 1-Fluoro-4-methylnaphthalene (LogP = 3.28732) |
| Quantified Difference | ΔLogP = +0.71038 |
| Conditions | Calculated partition coefficient (ClogP) values from different vendor databases. |
Why This Matters
A higher LogP value indicates greater lipophilicity, which is a primary driver for improved membrane permeability and target binding in medicinal chemistry, making this compound a more suitable candidate for lead optimization programs focused on challenging intracellular targets.
- [1] ChemSrc. (2018). 1-Fluoro-4-(trifluoromethyl)naphthalene. Retrieved from https://m.chemsrc.com/amp/cas/59080-13-6_1107544.html View Source
